molecular formula C8H16N2O B8278963 2-t-Butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine

2-t-Butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine

Cat. No. B8278963
M. Wt: 156.23 g/mol
InChI Key: FSEACPAVFGLIME-UHFFFAOYSA-N
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Description

2-t-Butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-tert-butyl-1,4,5,6-tetrahydropyrimidin-5-ol

InChI

InChI=1S/C8H16N2O/c1-8(2,3)7-9-4-6(11)5-10-7/h6,11H,4-5H2,1-3H3,(H,9,10)

InChI Key

FSEACPAVFGLIME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NCC(CN1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

57.7 g (0.3 mol) of 2-tert-butyl-5-hydroxy-3,4,5,6-tetrahydropyrimidine hydrochloride are dissolved in 100 ml of water and 20 ml of 45 percent strength sodium hydroxide solution are added. The precipitated product is filtered off with suction. 32.7 g (70% of theory) of 2-tert-butyl-5-hydroxy-3,4,5,6-tetrahydropyrimidine are thus obtained in the form of colorless crystals having melting point 210° C.
Name
2-tert-butyl-5-hydroxy-3,4,5,6-tetrahydropyrimidine hydrochloride
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57.7 g
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Synthesis routes and methods II

Procedure details

The feed solution was comprised of 41.4 percent pivalic acid, 43.9 percent 1,3-diamino-2-propanol, and 14.6 percent water, corresponding to a 1/1.2/2 molar ratio, and was kept warm on a hot plate stirrer and pumped through a heated line to the catalyst bed. Pivalic acid (167.4 g, 1.64 mol), 1,3-diamino-2-propanol (177.5 g, 1.97 mol), and water (59.0 g, 3.28 mol) were pumped as a single feed to the alumina bed held at 275° C., at a rate of 1.5 g/min. A preheater tube held at 250° C. served to vaporize the feed components. A nitrogen flow rate of 210 mL/min was applied to the reactor during the run. The reactor effluent was condensed with a hot water condenser to prevent crystallization. The product consisted of an orange oil containing crystalline solid and was stripped on a rotary evaporator to remove water. A roughly equal volume of acetonitrile was added, the slurry cooled to 0° C., and crystalline product was collected on a filter and dried in a vacuum oven at 60° C. to give 139.2 g of 2-t-butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine as a first crop. The mother liquor was reduced in volume to give an orange oil and placed in an oven at 80° C. overnight. After addition of acetonitrile to the resulting solid and filtration as above, an additional 60.1 g solid was obtained, which was 84 percent pure, most of the remainder being uncyclized materials. The total of 189.7 g of 2-t-butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine represented a 74 percent isolated yield based on pivalic acid, and a 62 percent yield based on 1,3-diamino-2-propanol. A pure sample was prepared by recrystallization from warm CH3CN: mp 212°-214° C. (corrected, decomp); 1H NMR (D2O/CD3CN) δ 3.9 (m, 1H), 3.1 (apparent dt, 2H), 2.9 (apparent dd, 2H), 1.0 ppm (s, 3H); 13C NMR {1H} (D2O/CD3CN) δ 168.7 (1 C), 60.0 (1 C), 47.0 (2 C), 37.0 (1 C), 27.7 ppm (3 C); Anal. Calcd for C8H16N2O: C, 61.50; H, 10.32; N, 17.93. Found: C, 61.57; H, 10.50; N, 18.01.
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177.5 g
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